molecular formula C7H11N B3283566 3-isopropyl-1H-pyrrole CAS No. 7696-52-8

3-isopropyl-1H-pyrrole

Cat. No. B3283566
CAS RN: 7696-52-8
M. Wt: 109.17 g/mol
InChI Key: DVCXAZNRWJRKHF-UHFFFAOYSA-N
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Description

3-isopropyl-1H-pyrrole is a chemical compound with the molecular formula C7H11N . It is a type of pyrrole, which are five-membered aromatic heterocyclic compounds containing a nitrogen atom .


Molecular Structure Analysis

The molecular structure of 3-isopropyl-1H-pyrrole consists of a five-membered ring containing four carbon atoms and one nitrogen atom. The isopropyl group is attached to the third carbon atom in the ring .


Chemical Reactions Analysis

Pyrroles, including 3-isopropyl-1H-pyrrole, are known to undergo various chemical reactions. For instance, they can participate in the Paal-Knorr synthesis, which is a reaction used to synthesize substituted furans, pyrroles, or thiophenes from 1,4-diketones . They can also undergo various organocatalytic reactions .

Safety and Hazards

The safety data sheet for pyrrole indicates that it is flammable and can form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

3-propan-2-yl-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-6(2)7-3-4-8-5-7/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCXAZNRWJRKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isopropyl-1H-pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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